molecular formula C6H10O3 B12976369 Methyl 2-hydroxycyclobutane-1-carboxylate

Methyl 2-hydroxycyclobutane-1-carboxylate

Cat. No.: B12976369
M. Wt: 130.14 g/mol
InChI Key: RGILVPBEIDVAJF-UHFFFAOYSA-N
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Description

Methyl 2-hydroxycyclobutane-1-carboxylate: is an organic compound featuring a cyclobutane ring substituted with a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxycyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diene, followed by esterification. The reaction typically requires a catalyst, such as palladium, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

Methyl 2-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s unique cyclobutane ring structure also contributes to its reactivity and specificity in various biochemical processes.

Comparison with Similar Compounds

    Cyclobutanol: Similar in structure but lacks the ester group.

    Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.

    Methyl cyclobutane-1-carboxylate: Lacks the hydroxyl group.

Uniqueness: Methyl 2-hydroxycyclobutane-1-carboxylate is unique due to the presence of both a hydroxyl and an ester group on the cyclobutane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 2-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5(4)7/h4-5,7H,2-3H2,1H3

InChI Key

RGILVPBEIDVAJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC1O

Origin of Product

United States

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